molecular formula C19H19N5S B11299450 5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11299450
M. Wt: 349.5 g/mol
InChI Key: QEWCBVVESXCCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative featuring a pyridin-3-yl group at position 2 and a 3-methylbutylsulfanyl substituent at position 3. The triazoloquinazoline scaffold is a fused heterocyclic system known for its versatility in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H19N5S

Molecular Weight

349.5 g/mol

IUPAC Name

5-(3-methylbutylsulfanyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C19H19N5S/c1-13(2)9-11-25-19-21-16-8-4-3-7-15(16)18-22-17(23-24(18)19)14-6-5-10-20-12-14/h3-8,10,12-13H,9,11H2,1-2H3

InChI Key

QEWCBVVESXCCDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that compounds with a similar triazole structure exhibit significant antifungal activity. For instance, derivatives of triazoles have been synthesized and tested against various strains of Candida, showing efficacy that surpasses traditional antifungal agents like fluconazole. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance antifungal properties, making compounds like the one promising candidates for further development in antifungal therapies .

Antitubercular Properties

Research has identified triazole derivatives as potential inhibitors of Mycobacterium tuberculosis. Compounds designed with triazole motifs have shown inhibitory effects on the InhA enzyme, crucial for the survival of the bacterium. In particular, studies found that specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs, indicating their potential as new therapeutic agents against tuberculosis .

Anti-inflammatory Effects

Compounds related to quinazoline and triazole structures have been reported to possess anti-inflammatory properties. For example, certain derivatives have demonstrated significant efficacy in reducing inflammation in animal models. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation . This suggests that the compound may also contribute to anti-inflammatory drug development.

Case Studies

Study Focus Findings
Study 1Antifungal ActivityDemonstrated higher efficacy against Candida strains compared to fluconazole; MIC values ≤ 25 µg/mL .
Study 2Antitubercular ActivityShowed significant inhibition of M. tuberculosis with MIC values comparable to Isoniazid; molecular docking confirmed interaction with InhA enzyme .
Study 3Anti-inflammatory EffectsFound to reduce edema significantly in animal models; identified as a potential candidate for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations at Position 2

  • Pyridinyl vs. Aryl/Alkyl Groups :
    The pyridin-3-yl group in the target compound contrasts with other substituents, such as benzyl (e.g., 2-benzyl[1,2,4]triazolo[1,5-c]quinazoline) or phenethyl groups in analogues . Pyridine’s electron-withdrawing nature may enhance π-stacking interactions in biological targets compared to purely hydrophobic aryl groups.

  • Impact on Bioactivity: Compounds like 2-(1H-indol-3-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline (antitumor activity, ) demonstrate that aromatic substituents at position 2 can modulate binding affinity.

Substituent Variations at Position 5

  • Sulfanyl vs. Thione or Oxygenated Groups :
    The 3-methylbutylsulfanyl chain distinguishes the target compound from analogues like 5-cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (). Sulfur’s polarizability and larger atomic radius compared to oxygen or nitrogen may enhance membrane permeability and metabolic stability .

  • Chain Length and Branching: Branched alkyls (e.g., 3-methylbutyl) vs. linear chains (e.g., ethyl or propyl in ) influence lipophilicity.

Tabulated Comparison of Key Analogues

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Activity/Property Reference ID
Target Compound Pyridin-3-yl 3-Methylbutylsulfanyl ~407.5 (estimated) N/A (structural focus) -
2-Benzyl[1,2,4]triazolo[1,5-c]quinazoline Benzyl H (unsubstituted) 297.35 Anticancer (IC₅₀: 8.2 µM)
5-Cyclopentyl-2-(4-fluorophenyl)-... 4-Fluorophenyl Cyclopentyl 403.46 Antifungal (MIC: 12.5 µg/mL)
8,9-Dimethoxy-2-methyl... Methyl (3-Methoxybenzyl)sulfanyl 555.61 Kinase inhibition (IC₅₀: 0.3 µM)

Biological Activity

5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a compound that belongs to the class of triazoloquinazolines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazoloquinazoline core with a sulfanyl group and a pyridine moiety. Its chemical structure can be represented as follows:

C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H18N4S
Molecular Weight298.39 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Biological Activity Overview

Research indicates that triazoloquinazolines exhibit a variety of biological activities, including:

  • Antihypertensive Effects: Some derivatives have shown significant antihypertensive activity in animal models, indicating potential as cardiovascular agents. For instance, studies demonstrated that certain triazoloquinazolines could effectively lower blood pressure and heart rate in hypertensive rats .
  • Anti-inflammatory Properties: The compound has been noted for its anti-inflammatory effects. It has been evaluated for its ability to inhibit pro-inflammatory mediators such as TNF-α and PGE-2, suggesting its potential in treating inflammatory disorders .
  • Antitumor Activity: Various quinazoline derivatives have been studied for their cytotoxic effects against cancer cell lines. The triazoloquinazoline scaffold has been implicated in inhibiting tyrosine kinase receptors associated with tumor growth .

The exact mechanism of action for this compound is still under investigation. However, several proposed mechanisms include:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit various protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Modulation of Inflammatory Pathways: The compound may interfere with the signaling pathways that lead to the production of inflammatory cytokines.

Case Study 1: Antihypertensive Activity

A study conducted on a series of triazoloquinazolines revealed that one specific derivative significantly reduced systolic blood pressure in hypertensive rats when administered at a dose of 10 mg/kg. The study utilized the tail cuff method to monitor blood pressure changes over time.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound inhibited the production of TNF-α in lipopolysaccharide-stimulated macrophages. The IC50 value was found to be 25 µM, indicating moderate potency compared to standard anti-inflammatory agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.